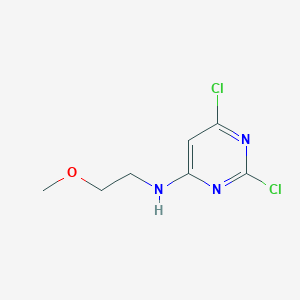

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUWRBXZLZJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729502 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879609-73-1 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The document details the synthesis of the crucial precursor, 2,4,6-trichloropyrimidine, from barbituric acid, followed by a regioselective nucleophilic aromatic substitution (SNAr) with 2-methoxyethylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, experimental protocols, and characterization of the synthesized compounds.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry and agrochemistry, with their heterocyclic scaffold appearing in a wide range of biologically active molecules.[1] The title compound, this compound, is a valuable building block, with its dichloropyrimidine core providing reactive sites for further functionalization. The strategic placement of the N-(2-methoxyethyl)amino group at the 4-position of the pyrimidine ring is crucial for its utility in the development of targeted therapeutic agents. This guide will provide a detailed exploration of its synthesis, from commercially available starting materials to the final, purified product.

Overall Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the conversion of barbituric acid to the highly reactive intermediate, 2,4,6-trichloropyrimidine. The second step is a regioselective amination of this intermediate with 2-methoxyethylamine.

Figure 1: Overall synthesis pathway for this compound.

Part 1: Synthesis of 2,4,6-Trichloropyrimidine

The synthesis of 2,4,6-trichloropyrimidine from barbituric acid is a well-established procedure that involves the use of phosphorus oxychloride (POCl₃) as both a reagent and a solvent.[2][3] The addition of a catalyst, such as N,N-dimethylaniline or N-methylpyrrolidone, is often employed to enhance the reaction rate.

Reaction Mechanism

The reaction proceeds through the conversion of the enol form of barbituric acid to the corresponding chloropyrimidine. The phosphorus oxychloride acts as a chlorinating agent, replacing the hydroxyl groups of the tautomeric form of barbituric acid with chlorine atoms. The catalyst, typically a tertiary amine, facilitates the reaction by activating the phosphorus oxychloride.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

-

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of barbituric acid and an excess of phosphorus oxychloride is prepared.

-

A catalytic amount of N,N-dimethylaniline is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.

-

| Parameter | Value | Reference |

| Reactant Ratio | 1:3 to 1:1 (Barbituric Acid:POCl₃) | [4] |

| Catalyst | N,N-diethylaniline, N,N-dimethylaniline, quinoline | [4] |

| Temperature | 90-140 °C | [4] |

| Reaction Time | 0.5-4 hours | [4] |

| Yield | 80-92% | [4] |

Table 1: Reaction parameters for the synthesis of 2,4,6-trichloropyrimidine.

Part 2: Synthesis of this compound

The second and final step in the synthesis is the regioselective monoamination of 2,4,6-trichloropyrimidine with 2-methoxyethylamine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

Reaction Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen atom of 2-methoxyethylamine attacks one of the carbon atoms of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] Subsequently, a chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

The regioselectivity of this reaction, with the substitution occurring preferentially at the C4 position, is a key feature. The pyrimidine ring is an electron-deficient system, and the chlorine atoms at the C2, C4, and C6 positions are all susceptible to nucleophilic attack. However, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This can be explained by considering the stability of the Meisenheimer intermediate. Attack at the C4 or C6 position allows for the negative charge to be delocalized over the two ring nitrogen atoms, which is a more stable arrangement than the charge delocalization that occurs upon attack at the C2 position.

Figure 2: Simplified mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a similar synthesis of (2,6-Dichloro-pyrimidin-4-yl)-diethyl-amine.[7]

-

Materials:

-

2,4,6-Trichloropyrimidine

-

2-Methoxyethylamine

-

Triethylamine (or another suitable base)

-

Anhydrous ethanol (or another suitable polar aprotic solvent)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of 2,4,6-trichloropyrimidine in anhydrous ethanol at 0 °C, a solution of 2-methoxyethylamine in ethanol is added dropwise.

-

Triethylamine is then added, and the mixture is stirred for a further 30 minutes.

-

The reaction mixture is concentrated under reduced pressure.

-

Dichloromethane and water are added to the residue.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the final product.

-

| Parameter | Value | Reference |

| Reactant Ratio | 1:1 (2,4,6-trichloropyrimidine:2-methoxyethylamine) | [7] |

| Base | Triethylamine (1.5 equivalents) | [7] |

| Solvent | Anhydrous Ethanol | [7] |

| Temperature | 0 °C | [7] |

| Reaction Time | 30 minutes | [7] |

Table 2: Reaction parameters for the amination of 2,4,6-trichloropyrimidine.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group, the two methylene groups of the ethyl chain, the NH proton, and the proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the pyrimidine ring and the carbons of the N-(2-methoxyethyl) side chain.

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (222.07 g/mol ).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, C-H bonds, C=N and C=C bonds of the pyrimidine ring, and the C-O bond of the ether.

Safety and Handling

-

2,4,6-Trichloropyrimidine: This compound is a corrosive and toxic solid. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic liquid. It reacts violently with water. Extreme caution should be exercised when handling this reagent.

-

2-Methoxyethylamine: This is a flammable and corrosive liquid. It should be handled in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on well-understood reaction mechanisms. By carefully controlling the reaction conditions, particularly in the regioselective amination step, high yields of the desired product can be obtained. This technical guide provides the necessary information for the successful synthesis and characterization of this important chemical intermediate, paving the way for its application in the development of novel pharmaceuticals and agrochemicals.

References

-

Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]

-

Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

- Google Patents. (n.d.). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.

- Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.

- Google Patents. (n.d.). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 4. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]

- 7. 2,6-DICHLORO-N,N-DIETHYLPYRIMIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine (CAS No: 879609-73-1), a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery.[1] Given the limited availability of experimental data in public literature, this guide combines high-quality computational predictions with detailed, field-proven experimental protocols for the determination of these critical parameters. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle, formulate, and advance this compound in a research setting. We will delve into its identity, predicted physicochemical characteristics including lipophilicity, solubility, and ionization state, and provide step-by-step procedures for their experimental validation.

Introduction and Chemical Identity

This compound is a synthetic heterocyclic organic compound featuring a pyrimidine core.[1] The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. The dichloro substitution at positions 2 and 6 of the pyrimidine ring renders these sites susceptible to nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a diverse library of derivatives.[1] The N-(2-methoxyethyl) side chain at the 4-position can influence the molecule's solubility, membrane permeability, and interactions with biological targets.[1] Notably, this class of compounds has garnered attention for its potential as kinase inhibitors, a crucial area of research in oncology and inflammation.[1] A thorough understanding of its physicochemical properties is therefore paramount for any drug discovery and development program.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 879609-73-1 | [1] |

| Molecular Formula | C₇H₉Cl₂N₃O | [1] |

| Molecular Weight | 222.07 g/mol | [1] |

| Canonical SMILES | COCCNc1nc(Cl)cc(Cl)n1 | PubChem |

| InChI Key | PIUWRBXZLZJOSG-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, we have leveraged well-regarded computational models to provide a predictive profile of this compound. These values serve as a valuable starting point for experimental design and formulation development.

| Parameter | Predicted Value | Prediction Tool/Source |

| Melting Point | No reliable prediction available. Vendor data indicates "N/A". | Chemical Vendor Catalogs |

| Boiling Point | No reliable prediction available. Vendor data indicates "N/A". | Chemical Vendor Catalogs |

| logP (Octanol/Water Partition Coefficient) | 2.15 | SwissADME |

| Aqueous Solubility (logS) | -2.78 | SwissADME |

| pKa (most basic) | 2.85 | MolGpKa |

| Topological Polar Surface Area (TPSA) | 53.9 Ų | SwissADME |

Note: These are computationally predicted values and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind key steps is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1°C), whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

-

Instrument Setup:

-

Use a calibrated digital melting point apparatus.

-

Place the packed capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C/min) to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating at a slow rate (1-2°C/min).

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by filtering the supernatant through a 0.22 µm syringe filter that has been pre-saturated with the solution to avoid loss of compound due to adsorption.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same buffer.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

-

The solubility is reported in units of mg/mL or µg/mL.

-

Caption: Shake-Flask logP Determination Workflow.

Ionization Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group and determines the ionization state of a molecule at a given pH. This is crucial for understanding its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

-

Titration Setup:

-

Use a calibrated pH meter and an automated titrator.

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode and the titrant delivery tube.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) if the compound is a base, or a strong base (e.g., NaOH) if the compound is an acid.

-

Record the pH of the solution as a function of the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate determination, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point.

-

Predicted Spectral Data

While experimental spectra are not available, predicted spectra can aid in structural confirmation and interpretation of future experimental results.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. The following are predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

~6.2 ppm (s, 1H): Aromatic proton on the pyrimidine ring.

-

~3.7 ppm (t, 2H): Methylene protons adjacent to the nitrogen of the side chain.

-

~3.6 ppm (t, 2H): Methylene protons adjacent to the oxygen of the side chain.

-

~3.4 ppm (s, 3H): Methyl protons of the methoxy group.

-

~5.5 ppm (br s, 1H): Amine proton (NH).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

~162 ppm: C4 of the pyrimidine ring (attached to the amine).

-

~160 ppm: C2 and C6 of the pyrimidine ring (attached to chlorine).

-

~100 ppm: C5 of the pyrimidine ring.

-

~71 ppm: Methylene carbon adjacent to the oxygen.

-

~59 ppm: Methyl carbon of the methoxy group.

-

~43 ppm: Methylene carbon adjacent to the nitrogen.

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.

Predicted Mass Spectrum Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the following key fragments:

-

Molecular Ion (M⁺): A peak at m/z 221/223/225, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).

-

Loss of a Chlorine Atom: A fragment corresponding to the loss of a chlorine radical, resulting in a peak around m/z 186/188.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation pathway for amines. This could lead to a fragment from the loss of the methoxyethyl group.

-

Cleavage of the Methoxyethyl Side Chain: Fragmentation within the side chain can also occur, leading to smaller fragment ions.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its key physicochemical properties, utilizing high-quality computational predictions in the absence of experimental data. Furthermore, detailed, field-proven protocols for the experimental determination of these properties have been presented to facilitate the validation of these predictions and to support further research and development efforts. The combination of predictive data and robust experimental methodologies provides a solid foundation for researchers to effectively utilize this compound in their drug discovery programs.

References

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (URL: [Link])

-

MolGpKa: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. (URL: [Link])

-

NMRDB.org: Predict 13C carbon NMR spectra. (URL: [Link])

-

NMRDB.org: Predict 1H proton NMR spectra. (URL: [Link])

-

Melting point determination - SSERC. (URL: [Link])

-

Aqueous Solubility - Creative Biolabs. (URL: [Link])

-

LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

Sources

The Diverse Biological Activities of Dichloropyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Among its halogenated derivatives, dichloropyrimidines have emerged as a particularly versatile class of compounds with a broad spectrum of pharmacological activities. Their unique electronic properties and amenability to chemical modification have made them a fertile ground for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of dichloropyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into their mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for the rational design of next-generation dichloropyrimidine-based drugs.

Anticancer Activity: Targeting the Engines of Malignancy

Dichloropyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key enzymes and interfere with critical signaling pathways that drive tumor growth and survival.[1] A major focus of research has been on their role as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[2][3]

Mechanism of Action: Taming Uncontrolled Cell Proliferation

The anticancer effects of many dichloropyrimidine derivatives stem from their ability to act as ATP-competitive inhibitors of protein kinases.[4] The pyrimidine core can mimic the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their catalytic activity.[5] This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][6]

One of the most well-studied mechanisms is the covalent inhibition of kinases. Certain dichloropyrimidine derivatives can form a covalent bond with a non-catalytic cysteine residue within the kinase's active site.[7] This irreversible inhibition leads to a sustained blockade of kinase activity and downstream signaling.

1.1.1. The EGFR Signaling Pathway: A Prime Target

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis.[3] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] Dichloropyrimidine-based inhibitors can effectively block this cascade at its source.

Caption: Inhibition of the EGFR signaling pathway by a dichloropyrimidine derivative.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of dichloropyrimidine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 39.0 | [8] |

| Pyrido[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 35.1 | [8] |

| Imidazo[1,2-c]pyrimidine | A549 (Lung) | 5.988 | [8] |

| Thiazolopyrimidine | HEPG-2 (Liver) | 6.9 | [9] |

| 2,4-disubstituted-2-thiopyrimidine | UO-31 (Renal) | Not specified | [10] |

| Furo[2,3-d]pyrimidine | T-47D (Breast) | 0.121 | [11] |

| Pyrrolo[2,3-d]pyrimidine | Ba/F3 EGFR19del/T790M/C797S | <0.001 | [12] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dichloropyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13]

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms underlying the antimicrobial activity of dichloropyrimidine derivatives are still under investigation. However, it is believed that they may interfere with essential microbial processes, such as DNA synthesis, protein synthesis, or cell wall integrity. Some derivatives have been shown to inhibit specific microbial enzymes, such as biotin carboxylase, which is essential for fatty acid synthesis in bacteria.[14]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazo[1,2-c]pyrimidine | Staphylococcus aureus | 1.56 | [8] |

| Imidazo[1,2-c]pyrimidine | Methicillin-resistant S. aureus (MRSA) | 4.61 | [8] |

| Pyridopyrimidine | Enterococcus faecalis | 2-5 | [14] |

| Pyridopyrimidine | Escherichia coli | 2-5 | [14] |

| Dihydropyrimidine | Bacillus subtilis | 14.72 | [13] |

| Dihydropyrimidine | Aspergillus niger | 12.5 | [13] |

Antiviral Activity: Combating Viral Infections

Several pyrimidine derivatives have been investigated for their antiviral properties, showing activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpesviruses.[15][16]

Mechanism of Action: Interfering with the Viral Life Cycle

The antiviral mechanisms of dichloropyrimidine derivatives can be diverse. Some compounds inhibit viral replication by targeting viral enzymes, such as reverse transcriptase in the case of HIV.[16] Others may block the interaction between the virus and host cells, preventing viral entry. For instance, certain pyrimidyl-di(diazaspiroalkane) derivatives have been shown to inhibit viral replication by blocking heparan sulfate receptors on the host cell surface, which are used by various viruses for attachment.[17] Some pyrimidine derivatives can also inhibit host cell kinases that are co-opted by viruses for their replication.[18] Another proposed mechanism is the inhibition of host pyrimidine biosynthesis, which is essential for viral replication.[19]

Quantitative Assessment of Antiviral Activity

The antiviral activity is typically measured by the 50% effective concentration (EC50), the concentration of the compound that reduces the virus-induced cytopathic effect by 50%.

| Derivative Class | Virus | EC50 | Reference |

| Diarylpyrimidine | HIV-1 (IIIB) | 1 nM | [16] |

| Diarylpyrimidine | HIV-1 (mutant strains) | 5.4–16.3 nM | [16] |

| Pyrimidyl-di(diazaspiroalkane) | HIV-1 | 1.37 µM | [17] |

| Pyrimido[4,5-d]pyrimidine | Human Coronavirus 229E | Not specified | [18] |

| Tetrahydrobenzothiazole | Venezuelan equine encephalitis virus | Not specified | [19] |

Experimental Protocols: A Practical Guide to Evaluation

To rigorously assess the biological activities of dichloropyrimidine derivatives, standardized and validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro assays.

Caption: A general experimental workflow for evaluating dichloropyrimidine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the dichloropyrimidine derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically measures the amount of ADP produced, which is directly proportional to kinase activity.

Protocol:

-

Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the dichloropyrimidine derivative at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the dichloropyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Dichloropyrimidine derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer, microbial infections, and viral diseases, coupled with their amenability to synthetic modification, makes them a focal point for ongoing drug discovery efforts. The ability to fine-tune their biological activity through targeted chemical modifications offers a powerful strategy for developing next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space of dichloropyrimidine derivatives, elucidate their detailed mechanisms of action, and leverage structure-based drug design to optimize their therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to systematically evaluate and advance these promising compounds towards clinical applications.

References

- BenchChem. (2025).

-

Frontiers in Chemistry. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

-

PMC. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

-

PMC. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]

- ResearchGate. (n.d.). Targets of pyrimidine and its analogues for EGFR inhibition.

- ResearchGate. (n.d.).

-

ACS Publications. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]

-

PMC. (2019). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. [Link]

- ResearchGate. (n.d.). IC 50 values of the experimental compounds towards the tested cell lines.

-

NIH. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. [Link]

-

MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Antimicrobial assays.

- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.

-

PubMed. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [Link]

-

PubMed Central. (2024). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX -....

- Der Pharma Chemica. (n.d.).

-

PMC. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]

- ResearchGate. (2004). S-phase Inhibition of Cell Cycle Progression by a Novel Class of Pyridopyrimidine Tyrosine Kinase Inhibitors.

- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd

Sources

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Putative Mechanism of Action of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a halogenated pyrimidine derivative with significant potential in biochemical and pharmacological research. Based on its structural characteristics and the established activities of related compounds, this document postulates its primary mechanism of action as kinase inhibition. We will deconstruct its chemical profile, outline a logical synthesis pathway, and propose a rigorous, multi-step experimental workflow to elucidate and validate its specific molecular targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound in their work.

Introduction and Chemical Profile

This compound is a heterocyclic organic compound belonging to the pyrimidine subfamily.[1] Its structure is defined by a central pyrimidine ring, which is a diazine, substituted with two chlorine atoms and a methoxyethylamino group. This specific arrangement of functional groups is critical to its chemical reactivity and predicted biological activity.[1]

The halogenated pyrimidine class is well-represented in medicinal chemistry, often serving as a core scaffold for molecules designed to interact with key biological targets.[2] The electron-withdrawing nature of the two chlorine atoms creates an electron-deficient pyrimidine ring, enhancing its electrophilic character and making it a valuable intermediate for synthesizing diverse derivatives through nucleophilic substitution reactions.[1]

Key Structural Features and Their Implications

-

Dichloropyrimidine Core: This scaffold is a known "hinge-binding" motif found in numerous kinase inhibitors. It mimics the adenine base of ATP, allowing it to compete for the ATP-binding site on a wide range of protein kinases.

-

Chlorine Substituents: The chlorine atoms at positions 2 and 6 are excellent leaving groups, which is a key feature for its synthesis.[1] They also contribute to the molecule's overall electronic properties, influencing how it sits within a protein's binding pocket.

-

N-(2-methoxyethyl) Side Chain: This group modulates the compound's physicochemical properties, such as solubility and membrane permeability.[1] It can also form additional hydrogen bonds or van der Waals interactions with amino acid residues outside the primary hinge-binding region of a kinase, contributing to both potency and selectivity.

Physicochemical Properties

A summary of the fundamental properties of the compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N₃O | [1] |

| Molecular Weight | 222.07 g/mol | [1] |

| Chemical Class | Halogenated Pyrimidine | [1] |

| Core Structure | Pyrimidine | [1] |

| Key Functional Groups | Dichloropyrimidine, Aliphatic Amine, Ether | [1] |

Postulated Mechanism of Action: Kinase Inhibition

The most probable mechanism of action for this compound is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a critical role in cellular signaling pathways that control proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[3][4][5] Compounds with pyrimidine-based cores have been successfully developed to target a variety of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as FGFR and EGFR.[3]

-

Non-Receptor Tyrosine Kinases (NRTKs): Such as Src and ABL kinases.[3]

-

Serine/Threonine Kinases: Including Aurora kinases, Polo-like kinases (PLKs), and PI3-kinases.[4][5][6]

The proposed mechanism is ATP-competitive inhibition, where the compound binds reversibly or irreversibly to the ATP-binding pocket of a target kinase, preventing the binding of endogenous ATP and thus blocking the phosphorylation of downstream substrates.

Caption: ATP-competitive inhibition by this compound.

Synthetic Chemistry: A Self-Validating Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a robust and well-documented method for functionalizing chloropyrimidines. The protocol's reliability provides a self-validating system for producing high-purity material for biological assays.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Reaction: 2,6-dichloropyrimidine + 2-methoxyethylamine → this compound.[1]

Materials:

-

Starting Materials: 2,6-dichloropyrimidine, 2-methoxyethylamine[1]

-

Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)[1]

-

Solvent: Dimethylformamide (DMF) or a similar polar aprotic solvent[1]

-

Reaction Vessel: Round-bottom flask with magnetic stirrer and reflux condenser

-

Purification: Silica gel for column chromatography, ethyl acetate, hexanes

Procedure:

-

Vessel Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrimidine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material completely.

-

Base Addition: Add potassium carbonate (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Nucleophile Addition: Slowly add 2-methoxyethylamine (1.1 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Step-by-step workflow for the synthesis of the title compound.

Experimental Workflows for Mechanism of Action Elucidation

To move from a postulated mechanism to a validated one, a series of targeted experiments is required. The following workflows provide a logical progression from broad screening to specific validation of the compound's biological activity.

Protocol 1: Broad-Spectrum Kinase Panel Screening

Causality: Before investigating a specific kinase, it is essential to perform a broad screen to identify which of the ~500 human kinases the compound interacts with. This unbiased approach prevents confirmation bias and can reveal unexpected targets.

Methodology:

-

Assay Format: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™ Kinase Assay). A typical assay measures the displacement of a tagged ligand or the production of ADP.

-

Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) of this compound.

-

Screening: Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

-

Data Analysis: The results are typically reported as "Percent Inhibition" or "Percent of Control." Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >75% inhibition).

Protocol 2: IC₅₀ Determination for Primary Hits

Causality: A broad screen identifies if a compound binds, but not how strongly. Determining the half-maximal inhibitory concentration (IC₅₀) is crucial for quantifying the compound's potency against the primary hits from the kinase panel.

Methodology:

-

Assay Selection: For each hit kinase, use a suitable in vitro kinase assay (e.g., ADP-Glo™, HTRF®, or a fluorescence polarization assay).

-

Dose-Response Curve: Prepare a serial dilution of the compound, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 50 µM).

-

Enzyme Reaction: Incubate the kinase, its specific substrate, and ATP with each concentration of the inhibitor for a defined period.

-

Signal Detection: Measure the assay signal (e.g., luminescence or fluorescence), which is inversely proportional to kinase activity.

-

Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Protocol 3: Cellular Target Engagement Assay (CETSA®)

Causality: In vitro activity does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Methodology:

-

Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express the target kinase) with the compound or a vehicle control (DMSO) for 1-2 hours.

-

Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 65°C).

-

Cell Lysis: Lyse the cells to release the soluble protein fraction. Insoluble, denatured proteins are removed by centrifugation.

-

Protein Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western Blot or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating target stabilization.

Caption: A logical workflow for identifying and validating the molecular target.

Conclusion and Future Directions

This compound is a compound with a high probability of functioning as a kinase inhibitor based on its structural analogy to a well-established pharmacophore. Its straightforward synthesis allows for the reliable production of material for rigorous biological evaluation. The proposed experimental workflows—from broad-based screening to quantitative potency determination and finally to cellular target engagement—provide a robust framework for definitively identifying its mechanism of action.

Upon successful validation of a primary kinase target, future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.

-

Cell-Based Assays: Assessing the compound's effect on downstream signaling pathways and cellular phenotypes (e.g., proliferation, apoptosis).

-

Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its suitability for in vivo studies.

This comprehensive approach will pave the way for potentially developing this molecule from a chemical probe into a lead compound for therapeutic applications.

References

- This compound. Benchchem.

- 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- Pyrimidine derivatives used as PI-3-kinase inhibitors.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv

- Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Pyrimidinamine, 2,6-dichloro-. PubChem.

Sources

- 1. This compound | 879609-73-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectral Analysis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Introduction

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the electron-deficient dichloropyrimidine core and the flexible methoxyethyl side chain, make it a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various synthetic and biological contexts. This guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental spectra are not publicly available, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation for researchers in the field.

The molecular structure of this compound is presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The following sections predict the ¹H and ¹³C NMR spectra of the title compound, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the amine proton, the pyrimidine ring proton, and the protons of the N-(2-methoxyethyl) side chain.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| NH | ~7.5 - 8.5 | Broad Singlet | 1H | The amine proton is attached to a nitrogen atom, which is bonded to an electron-deficient aromatic ring. Its chemical shift is expected to be downfield and the signal is often broad due to quadrupolar relaxation and potential hydrogen exchange. |

| C5-H | ~6.5 - 7.0 | Singlet | 1H | This proton is on the pyrimidine ring, flanked by two carbon atoms. The electron-withdrawing nature of the ring nitrogens and chlorine atoms will deshield this proton, resulting in a downfield shift. It appears as a singlet as there are no adjacent protons. |

| N-CH₂ | ~3.6 - 3.8 | Triplet (or Quartet) | 2H | These protons are adjacent to the amine nitrogen. Their signal will be a triplet due to coupling with the adjacent CH₂ group. Some broadening or further splitting due to coupling with the N-H proton is possible, which might resolve as a quartet. |

| O-CH₂ | ~3.5 - 3.7 | Triplet | 2H | These protons are adjacent to the electronegative oxygen atom of the ether, which deshields them. They will appear as a triplet due to coupling with the neighboring N-CH₂ group. |

| O-CH₃ | ~3.3 - 3.4 | Singlet | 3H | The methyl protons are attached to the oxygen atom. This is a characteristic region for methoxy groups. The signal will be a sharp singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The electron-withdrawing effects of the chlorine and nitrogen atoms will significantly influence the chemical shifts of the pyrimidine ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) ppm | Rationale |

| C 2 | ~162 - 165 | This carbon is bonded to two electronegative nitrogen atoms and a chlorine atom, leading to a significant downfield shift. Based on data for similar pyrimidine derivatives, this region is expected[2]. |

| C 4 | ~159 - 162 | Bonded to two ring nitrogens and the exocyclic amine nitrogen, this carbon is also highly deshielded. |

| C 6 | ~159 - 162 | Similar to C2 and C4, this carbon is attached to a ring nitrogen and a chlorine atom, placing it in the same downfield region. |

| C 5 | ~98 - 102 | This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. It is significantly upfield compared to the other ring carbons, a characteristic feature of such systems[2]. |

| N-C H₂ | ~42 - 45 | This carbon is directly attached to the nitrogen of the amine, causing a moderate downfield shift into the typical range for carbons bonded to nitrogen[3][4]. |

| O-C H₂ | ~69 - 72 | The attachment to the electronegative oxygen atom of the ether causes a significant downfield shift for this carbon[4]. |

| O-C H₃ | ~58 - 60 | The methoxy carbon is also deshielded by the adjacent oxygen and typically appears in this region[4]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Molecular Ion Peak: The molecular weight of this compound is 222.07 g/mol [1]. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see a cluster of peaks for the molecular ion:

-

M+ (containing two ³⁵Cl atoms): m/z ≈ 222 (most abundant)

-

M+2 (containing one ³⁵Cl and one ³⁷Cl atom): m/z ≈ 224

-

M+4 (containing two ³⁷Cl atoms): m/z ≈ 226

The relative intensities of these peaks will be approximately 9:6:1.

Fragmentation Pattern: The fragmentation of this molecule under electron ionization (EI) is likely to proceed through several key pathways, primarily involving cleavages alpha to the heteroatoms (nitrogen and oxygen).

Figure 2: Predicted major fragmentation pathways for this compound.

-

Alpha-cleavage: A common fragmentation pathway for amines and ethers is cleavage of the C-C bond adjacent to the heteroatom[5][6]. Cleavage of the bond between the two ethyl carbons could lead to the formation of a fragment with m/z = 74 ([CH₂=O-CH₃]⁺) or a larger fragment corresponding to the loss of a methoxyethyl radical.

-

Loss of the side chain: Cleavage of the N-C bond of the side chain would result in a fragment corresponding to the dichloropyrimidin-4-amine cation at m/z = 162 (and its isotopic peaks at 164 and 166). This is a plausible and likely fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |

| ~3300 - 3400 | N-H | Stretch | This region is characteristic for the N-H stretching of secondary amines. The peak is expected to be of medium intensity and relatively sharp[3][7]. |

| ~2850 - 3000 | C-H | Stretch | These absorptions arise from the C-H stretching vibrations of the sp³ hybridized carbons in the methoxyethyl side chain. |

| ~1620 - 1650 | C=N / C=C | Ring Stretch | The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in this region. These are typically strong absorptions. |

| ~1550 - 1600 | N-H | Bend | The N-H bending vibration of the secondary amine is expected in this region. |

| ~1200 - 1300 | C-N | Stretch | The stretching vibration of the C-N bond connecting the pyrimidine ring to the amine nitrogen will absorb in this range. |

| ~1050 - 1150 | C-O | Stretch | This strong absorption is characteristic of the C-O-C stretching of the ether functional group. |

| ~700 - 850 | C-Cl | Stretch | The C-Cl stretching vibrations typically appear in this region of the fingerprint. These absorptions can be strong. |

Experimental Protocols

For researchers seeking to acquire empirical data, the following standard protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H to observe them more clearly.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse program. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.

-

Data Processing: Process the raw data (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination of the molecular ion.

-

EI-MS Parameters: Introduce the sample via a direct insertion probe or a GC inlet. Use a standard electron energy of 70 eV.

-

ESI-MS Parameters: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

IR Spectroscopy Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, MS, and IR spectral data for this compound. By understanding the expected spectral features and the underlying chemical principles, researchers and drug development professionals can more effectively characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors. The provided protocols offer a starting point for the empirical validation of these predictions.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

- Sharma, V. K., Kumar, P., & Sharma, S. D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.

-

Pharmacophore. (2019). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6-DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Retrieved from [Link]

- Mass Spectrometry. (n.d.).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Pyrimidinamine, 2,6-dichloro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2013, July). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

ResearchGate. (2018, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

- Infrared Spectroscopy. (n.d.).

- Mass Spectrometry: Fragmentation. (n.d.).

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

Sources

- 1. This compound | 879609-73-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Solubility of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics and purification strategies to a drug candidate's ultimate bioavailability.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine (CAS No. 879609-73-1) in organic solvents.[2] While extensive quantitative solubility data for this specific molecule is not widely published, this document outlines the foundational principles and a definitive experimental protocol to enable researchers, scientists, and drug development professionals to generate this critical data with high fidelity. We will explore the molecular characteristics of the compound that govern its solubility and provide a detailed, field-proven methodology for its accurate measurement.

Compound Overview and Structural Considerations

To logically approach solvent selection for solubility studies, one must first understand the physicochemical characteristics inherent in the molecule's structure.

IUPAC Name: this compound Molecular Formula: C₇H₉Cl₂N₃O[2] Molecular Weight: 222.07 g/mol [2]

The molecule's structure features several key domains that dictate its interaction with various solvents:

-

Dichloropyrimidine Core: The pyrimidine ring is electron-deficient due to the presence of two ring nitrogens and the strong electron-withdrawing effects of two chlorine atoms.[2] This core is largely hydrophobic and aromatic.

-

Exocyclic Amine: The secondary amine group (-NH-) acts as a hydrogen bond donor.

-

Methoxyethyl Side Chain: This group introduces both polarity and flexibility. The ether oxygen (-O-) is a hydrogen bond acceptor, while the ethyl chain contributes to the molecule's lipophilic character.[2]

This combination of a hydrophobic core with functional groups capable of hydrogen bonding suggests that its solubility will be highly dependent on the solvent's polarity, protic/aprotic nature, and hydrogen bonding capacity.

The Gold Standard for Solubility Determination: The Saturation Shake-Flask Method

To ensure data is reliable, reproducible, and accurately reflects the true thermodynamic limit of solubility, a robust methodology is required. The saturation shake-flask method is widely recognized by regulatory bodies and scientific literature as the gold standard for determining equilibrium solubility.[3][4][5] This method is predicated on allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the resulting solution is truly saturated.

Causality and Experimental Rationale

The choice of the shake-flask method is deliberate. Unlike kinetic or high-throughput screening methods which measure apparent solubility and can be misleading, this equilibrium-based approach provides the true thermodynamic solubility.[4][6] This value is a fundamental physicochemical constant for a given solute-solvent-temperature system. Key procedural choices are grounded in the following principles:

-

Use of Excess Solid: Adding an amount of solid compound that visibly exceeds what can be dissolved ensures that the final concentration measured is the saturation point, in equilibrium with the solid phase.[3]

-

Controlled Agitation & Temperature: Constant agitation (e.g., on an orbital shaker) maximizes the surface area for dissolution, while precise temperature control is critical because solubility is highly temperature-dependent.[1][7] For pharmaceutical applications, studies are often conducted at both ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).[8]

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a thermodynamic equilibrium. This is a common source of error; preliminary experiments are often required to determine the point at which the concentration in solution ceases to increase over time.[9][10]

-

Phase Separation: It is crucial to completely separate the saturated supernatant from the undissolved solid without altering the equilibrium (e.g., by causing precipitation). This is typically achieved through centrifugation followed by filtration with a chemically inert filter that does not adsorb the solute.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the saturation shake-flask protocol.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.

-

Materials and Reagents:

-

Target Compound: this compound (ensure purity is known).

-

Organic Solvents (HPLC-grade or higher): e.g., Acetonitrile, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO).

-

Glass vials with screw caps (e.g., 4 mL or 8 mL).

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, selected for broad solvent compatibility and low solute binding).

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

Validated HPLC-UV system or other suitable quantitative analytical instrument.

-

-

Procedure:

-

Preparation: To each of three separate vials per solvent, add an excess amount of the compound (e.g., 5-10 mg) to a precisely known volume of solvent (e.g., 2 mL). The key is to have undissolved solid remaining at the end of the experiment.[5]

-

Equilibration: Securely cap the vials. Place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Begin agitation at a moderate speed (e.g., 200 rpm).

-

Establishing Equilibrium: To ensure equilibrium is reached, perform a time-point study. At 24, 48, and (if necessary) 72 hours, sample the vials. The system is considered at equilibrium when the measured concentration does not increase between two consecutive time points.[9] For subsequent experiments, the longest determined time can be used.

-

Phase Separation: Once equilibrium is achieved, remove the vials and allow them to stand briefly. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This filtration step is critical to remove any microscopic solid particles that could falsely elevate the measured concentration.[6]

-

Dilution & Analysis: If necessary, accurately dilute the filtered sample with the appropriate mobile phase or solvent to fall within the linear range of the analytical method. Quantify the concentration of the compound using a pre-validated HPLC-UV method against a standard calibration curve.

-

Data Reporting: Calculate the average solubility from the triplicate measurements and report the result along with the standard deviation.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents and conditions. The following table serves as a template for recording experimentally determined results.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |

| Methanol | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | 25.0 | [Experimental Value] | [Calculated Value] | |

| Acetone | 25.0 | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | 25.0 | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | |

| Dimethyl Sulfoxide | 25.0 | [Experimental Value] | [Calculated Value] | |

| [Additional Solvents] |

Note: SD = Standard Deviation from triplicate measurements. Molar solubility is calculated using the molecular weight of 222.07 g/mol .

Conclusion

While specific solubility values for this compound require experimental determination, this guide provides the authoritative framework necessary for any researcher to generate that data with confidence and precision. By understanding the compound's structural features and meticulously applying the gold-standard saturation shake-flask method, professionals in drug discovery and chemical development can obtain the reliable solubility data essential for advancing their research. The protocols and principles detailed herein are designed to ensure scientific integrity and produce data that is both trustworthy and directly applicable to formulation, process chemistry, and biopharmaceutical evaluation.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from SciSpace. [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]

-

Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie - An International Journal of Pharmaceutical Sciences, 74(9), 511-521. Abstract available from ResearchGate. [Link]

-

U.S. Pharmacopeia. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Biorelevant.com Ltd. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from Biorelevant.com. [Link]

-

Slideshare. (2016). solubility experimental methods.pptx. [Link]

-

Slideshare. (2020). BCS Guideline for solubility and Dissolution.pptx. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Abstract available from ResearchGate. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

Sources